2-C-Methyl-alpha-D-riboFuranose tetrabenzoate
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Description
2-C-Methyl-alpha-D-riboFuranose tetrabenzoate (2-C-Methyl-α-D-riboFuranose tetrabenzoate) is a synthetic compound that has been used in a variety of laboratory experiments. It is a derivative of the naturally occurring sugar, ribose, and is composed of two molecules of ribose and four molecules of benzoic acid. This compound has been used in a variety of scientific research applications, including the study of biochemical and physiological effects, and the development of new laboratory techniques. In
Scientific Research Applications
Synthesis of Nucleoside Analogues : A significant application of similar compounds involves the efficient synthesis of nucleoside analogues, which are crucial for exploring RNA biology and have potential value as therapeutic agents. The synthesis approach for 2'-C-beta-methylguanosine, starting from related ribofuranose derivatives, shows high stereoselectivity and regioselectivity, indicating the importance of such compounds in the precise construction of biologically active nucleosides (Li & Piccirilli, 2006).
Biotechnological Tools and Therapeutic Agents : The development of 2'-C-beta-difluoromethylribonucleosides from related ribofuranose compounds exemplifies the creation of novel nucleoside analogues with significant promise as therapeutic agents and biotechnological tools. This synthetic entry demonstrates the potential of these analogues in medical and biochemical research (Ye, Liao, & Piccirilli, 2005).
Catalysis and Material Science : Beyond the realm of medicinal chemistry, compounds related to 2-C-Methyl-alpha-D-riboFuranose tetrabenzoate find applications in catalysis and material science. For instance, N-heterocyclic carbenes derived from bioxazolines, showcasing restricted flexibility and steric demand, have been employed in Suzuki-Miyaura cross-coupling reactions, illustrating the versatility of such structures in synthetic chemistry (Altenhoff, Goddard, Lehmann, & Glorius, 2004).
Organic Electronics : In another interesting application, compounds like tetrabenzo[7]circulene, synthesized from related structures, function as p-type semiconductors in thin-film transistors. This highlights the potential of such molecular frameworks in the development of organic electronic materials (Gu, Li, Shan, Liu, & Miao, 2017).
Antiviral Research : The synthesis of polyhalogenated quinoline C-nucleosides from ribofuranosyl derivatives suggests potential applications in antiviral research. These compounds exhibit strong and selective anti-HCMV activity, underlining the importance of such synthetic endeavors in developing new antiviral agents (Chen, Drach, & Townsend, 2003).
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33-,34-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZSLTLDMBDKOU-GDTAYWNCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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